4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide
Description
The compound 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide belongs to the benzothiadiazine dioxide class, characterized by a bicyclic core comprising a benzene ring fused with a thiadiazine ring bearing two sulfonyl oxygen atoms. This structural motif is associated with diverse biological activities, including anti-inflammatory and antimicrobial effects, as observed in related derivatives . The compound features a 3-methylbutanamide chain and a 4-phenoxyphenyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17(15-23-26-21-9-5-6-10-22(21)32(29,30)27-23)16-24(28)25-18-11-13-20(14-12-18)31-19-7-3-2-4-8-19/h2-14,17H,15-16H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOPXPDTZIMCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides , which are known for their diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Chemical Formula : C20H23N5O6S2
- Molecular Weight : 493.55 g/mol
- IUPAC Name : N-{3-[4-hydroxy-1-(3-methylbutyl)-2-oxo-1H,2H-pyrrolo[1,2-b]pyridazin-3-yl]-1,1-dioxido-2H-1lambda6,2,4-benzothiadiazin-7-yl}methanesulfonamide
This compound features a complex structure that includes a benzothiadiazine core with various substituents that influence its biological activity.
Pharmacological Effects
Research indicates that derivatives of benzothiadiazine compounds exhibit significant pharmacological effects:
- Potassium Channel Modulation :
-
Vasodilatory Effects :
- A series of substituted benzothiadiazines demonstrated vasodilating activities in rat models. Notably, some compounds were more effective than established vasodilators like diazoxide at low concentrations . This property may be beneficial in treating hypertension and related cardiovascular conditions.
-
Insulin Release Inhibition :
- Specific derivatives have been reported to inhibit insulin release from pancreatic beta cells. For example, a related compound was shown to reduce plasma insulin levels and blood pressure in anesthetized rats upon intravenous administration . This mechanism is particularly relevant for therapeutic strategies targeting hyperinsulinemia.
Study 1: Insulin Release Inhibition
In a study examining the effects of various benzothiadiazine derivatives on insulin release, it was found that certain compounds significantly inhibited insulin secretion from isolated rat islets. The study highlighted the structure-activity relationship (SAR) of these compounds, indicating that modifications to the benzothiadiazine structure could enhance or diminish their inhibitory effects on insulin release .
Study 2: K(ATP) Channel Activation
Another investigation focused on the activation of K(ATP) channels by various benzothiadiazine derivatives. The results showed that these compounds could effectively open K(ATP) channels in beta cells, leading to hyperpolarization and reduced insulin secretion. The study emphasized the potential for developing new diabetes medications based on these mechanisms .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
*Hypothetical values inferred from analogs (e.g., ).
Key Observations:
Core Structure : The target compound shares the benzothiadiazine dioxide core with , and 6 compounds, which is linked to anti-inflammatory activity . In contrast, valecobulinum () uses a thiazole-triazole core, suggesting divergent therapeutic targets.
Substituent Effects: The 4-phenoxyphenyl group in the target compound and analog may enhance lipophilicity and membrane permeability compared to the tribromophenyl group in . The 3-methylbutanamide chain (target compound) vs.
Physicochemical Properties :
- The target compound’s predicted PSA (~136 Ų, inferred from ) suggests moderate polarity, comparable to the pyrrole-acetic acid derivative. Higher PSA may improve solubility but reduce blood-brain barrier penetration.
- Boiling points and densities vary significantly among analogs (e.g., 696.1°C for vs. 571.5°C for ), reflecting differences in molecular rigidity and hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step reactions, including amide bond formation and heterocyclic ring functionalization. Key steps may involve coupling the benzothiadiazine-dioxide moiety to the butanamide backbone via nucleophilic substitution or condensation. Reaction optimization requires precise control of parameters:
- Temperature : Maintain between 60–100°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation .
Purity is monitored via HPLC (>95%) and structural confirmation via H/C NMR .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the benzothiadiazine-dioxide and phenoxyphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
- X-ray Crystallography : Resolves steric interactions in the benzothiadiazine core, if single crystals are obtainable .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 25–40°C for 24–72 hours. Monitor degradation via HPLC to identify labile sites (e.g., sulfonamide or amide bonds) .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (>200°C common for sulfonamide derivatives) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Focus on the benzothiadiazine-dioxide moiety’s electrostatic interactions .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for covalent adduct formation, particularly at the sulfonamide group .
- Molecular Dynamics (MD) : Assess conformational stability of the phenoxyphenyl group in aqueous vs. lipid environments .
Q. How can contradictory data on the compound’s reactivity or biological activity be resolved?
- Answer :
- Meta-Analysis : Cross-reference datasets from diverse sources (e.g., enzyme inhibition vs. cell viability assays) to identify context-dependent effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish nonspecific interactions from target-specific binding .
- Reaction Path Search Algorithms : Apply ICReDD’s computational workflows to reconcile experimental vs. theoretical reaction outcomes .
Q. What experimental designs are recommended to study the compound’s mechanism of action in disease-relevant pathways?
- Answer :
- Target Deconvolution : Use affinity chromatography with immobilized compound derivatives to pull down interacting proteins .
- Kinetic Assays : Measure inhibition constants () for sulfonamide-associated enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Transcriptomics/Proteomics : Profile changes in gene/protein expression in treated cell lines to map downstream pathways .
Q. How can researchers optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Answer :
- Salt Formation : Pair the sulfonamide group with counterions (e.g., sodium, lysine) to enhance aqueous solubility .
- Prodrug Design : Mask the amide group with enzymatically cleavable motifs (e.g., ester linkages) to improve membrane permeability .
- LogP Optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the phenoxyphenyl ring to reduce logP values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
